Cas no 929867-51-6 (2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid)

2-{8-Cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid is a purine-derived heterocyclic compound featuring a cyclopentyl substituent and an acetic acid functional group. Its imidazopurine core structure confers potential biological activity, particularly in modulating enzymatic or receptor interactions. The compound’s rigid bicyclic framework enhances stability, while the acetic acid moiety offers versatility for further derivatization or conjugation. This structure may be of interest in medicinal chemistry for targeting purine-binding proteins or as a scaffold for developing enzyme inhibitors. Its synthetic accessibility and functional group compatibility make it a valuable intermediate for research applications in drug discovery and biochemical studies.
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid structure
929867-51-6 structure
Product name:2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid
CAS No:929867-51-6
MF:C16H19N5O4
MW:345.353163003922
CID:5362986

2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid
    • 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid
    • Inchi: 1S/C16H19N5O4/c1-9-7-19-12-13(17-15(19)21(9)10-5-3-4-6-10)18(2)16(25)20(14(12)24)8-11(22)23/h7,10H,3-6,8H2,1-2H3,(H,22,23)
    • InChI Key: OFPKTZUQZINTGM-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3CCCC3)C1=NC1=C2C(=O)N(CC(O)=O)C(=O)N1C

2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2644-0458-10mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
10mg
$118.5 2023-08-15
Life Chemicals
F2644-0458-20mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
20mg
$148.5 2023-08-15
Life Chemicals
F2644-0458-50mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
50mg
$240.0 2023-08-15
Life Chemicals
F2644-0458-2μmol
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
2μmol
$85.5 2023-08-15
Life Chemicals
F2644-0458-75mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
75mg
$312.0 2023-08-15
Life Chemicals
F2644-0458-5mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
5mg
$103.5 2023-08-15
Life Chemicals
F2644-0458-5μmol
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
5μmol
$94.5 2023-08-15
Life Chemicals
F2644-0458-15mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
15mg
$133.5 2023-08-15
Life Chemicals
F2644-0458-30mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
30mg
$178.5 2023-08-15
Life Chemicals
F2644-0458-2mg
2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid
929867-51-6 90%+
2mg
$88.5 2023-08-15

Additional information on 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid

Compound CAS No. 929867-51-6: 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic Acid

The compound with CAS No. 929867-51-6, named 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetic acid, is a structurally complex organic molecule belonging to the class of imidazopurine derivatives. This compound has garnered significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery. The molecule's unique structure incorporates a cyclopentyl group and a substituted imidazo[1,2-g]purine ring system with multiple functional groups that contribute to its biological activity.

Recent studies have highlighted the importance of imidazopurine derivatives in targeting various cellular pathways and enzymes. The cyclopentyl moiety in this compound is known to enhance pharmacokinetic properties such as bioavailability and stability. Additionally, the imidazo[1,2-g]purine core is a scaffold that has been implicated in modulating nucleic acid interactions and enzyme activities. The presence of acetic acid as a substituent further enhances the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

One of the most promising aspects of this compound is its potential as an anticancer agent. Researchers have reported that certain imidazopurine derivatives exhibit selective cytotoxicity against cancer cells by interfering with DNA replication and repair mechanisms. The cyclopentyl group in this compound may play a role in improving its solubility and membrane permeability, which are critical factors for effective drug delivery. Furthermore, the dimethyl substituents on the imidazo[1,2-g]purine ring may contribute to its ability to bind to specific protein targets with high affinity.

Another area of interest for this compound is its potential role in antiviral therapy. Recent findings suggest that certain purine analogs can inhibit viral replication by targeting essential enzymes such as reverse transcriptase and protease. The dioxo groups on the imidazo[1,2-g]purine ring may act as electrophilic centers that can react with nucleophilic residues on viral enzymes, leading to their inactivation. This makes the compound a strong candidate for further investigation in antiviral drug development.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the imidazo[1,2-g]purine ring system through cyclization reactions and subsequent functionalization with the cyclopentyl and acetic acid groups. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the synthesis process.

In terms of pharmacokinetics and toxicity profiles, preliminary studies indicate that this compound exhibits favorable absorption characteristics and low toxicity levels in preclinical models. However, further studies are required to fully understand its metabolic pathways and long-term safety profile.

In conclusion,CAS No. 929867-51-6 represents a significant advancement in the field of medicinal chemistry due to its unique structure and promising biological activities. Its potential applications in oncology and virology make it an attractive candidate for further research and development.

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